molecular formula C10H9NO2 B1611164 5-Cyano-2-methylphenyl acetate CAS No. 84102-87-4

5-Cyano-2-methylphenyl acetate

Cat. No.: B1611164
CAS No.: 84102-87-4
M. Wt: 175.18 g/mol
InChI Key: DAGKBQZGIWZJBZ-UHFFFAOYSA-N
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Description

5-Cyano-2-methylphenyl acetate (hypothetical structure inferred from nomenclature) is an aromatic ester featuring a phenyl ring substituted with a cyano (-CN) group at the 5-position and a methyl (-CH₃) group at the 2-position, linked to an acetate ester moiety. Esters with aromatic and functionalized substituents, such as cyano or methyl groups, are often utilized in pharmaceuticals, agrochemicals, and polymer synthesis due to their reactivity and stability .

Properties

CAS No.

84102-87-4

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

(5-cyano-2-methylphenyl) acetate

InChI

InChI=1S/C10H9NO2/c1-7-3-4-9(6-11)5-10(7)13-8(2)12/h3-5H,1-2H3

InChI Key

DAGKBQZGIWZJBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C#N)OC(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C#N)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-cyano-2-methylphenyl acetate with analogous compounds from the evidence, focusing on molecular features, substituent effects, and applications.

Ethyl 2-Phenylacetoacetate and Methyl 2-Phenylacetoacetate

  • Ethyl 2-phenylacetoacetate (CAS 5413-05-8) and methyl 2-phenylacetoacetate (CAS 16648-44-5) are α-acetyl-substituted phenyl esters. Both serve as precursors in organic synthesis, particularly for pharmaceuticals like amphetamines .
  • Key Differences: Substituents: These compounds lack the cyano group present in this compound, instead featuring acetyl and alkyl ester groups. Molecular Weight: Ethyl (MW 192.2) and methyl (MW 192.2) analogs are lighter than this compound (estimated MW ~205–220). Applications: Their roles in synthesizing psychoactive substances highlight their reactivity in ketone and ester transformations .

Methyl Cyanoacetate

  • Methyl cyanoacetate (CAS 105-34-0) is a cyano-containing ester (NCCH₂COOCH₃) used to synthesize pesticides, dyes, and pharmaceuticals, such as cefotetan and tofacitinib .
  • Key Differences: Structure: Unlike the aromatic this compound, methyl cyanoacetate is aliphatic, with the cyano group directly attached to the acetate chain. Reactivity: The aliphatic cyano group enhances nucleophilicity, making it a key intermediate in Knoevenagel condensations .

3-Fluoro-6-methylphenethyl Acetate

  • 3-Fluoro-6-methylphenethyl acetate (CAS 1369777-27-4) is a fluorinated aromatic ester. Fluorine’s electronegativity impacts solubility and metabolic stability, often exploited in drug design .
  • Key Differences: Substituent Effects: The fluoro group (electron-withdrawing) vs. cyano (stronger electron-withdrawing) would alter electronic properties and reactivity. Applications: Fluorinated analogs are prevalent in agrochemicals and pharmaceuticals due to enhanced bioavailability .

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide

  • N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (CAS 63034-97-9) combines a chloro-methylphenyl group with a cyanoacetamide moiety. Unlike esters, acetamides exhibit hydrogen-bonding capacity, influencing crystallinity and solubility .
  • Key Differences: Functional Group: The acetamide group (-NHCO-) vs. acetate ester (-OCO-) alters hydrolysis rates and biological activity. Substituents: Chlorine’s steric and electronic effects differ from cyano, affecting interactions in target binding .

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Molecular Formula MW Key Substituents Functional Groups Applications Evidence ID
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 192.2 Phenyl, acetyl Ester, ketone Pharmaceutical precursors
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ 192.2 Phenyl, acetyl Ester, ketone Synthetic intermediates
Methyl cyanoacetate C₄H₅NO₂ 99.09 Cyano Ester, nitrile Pesticides, polymer synthesis
3-Fluoro-6-methylphenethyl acetate C₁₁H₁₃FO₂ 220.2 Fluoro, methyl Ester Agrochemicals
N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide C₁₀H₉ClN₂O 220.7 Chloro, methyl, cyano Amide, nitrile Drug intermediates

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